molecular formula C16H17BrO2 B7976308 (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol

Cat. No.: B7976308
M. Wt: 321.21 g/mol
InChI Key: QSEOQHBAKYPSMX-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is a brominated diarylmethanol derivative featuring a 2-bromophenyl group and a 4-methoxy-3,5-dimethylphenyl moiety.

Properties

IUPAC Name

(2-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9,15,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEOQHBAKYPSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Preparation and Reaction Dynamics

Grignard reagent formation :

  • 2-Bromoiodobenzene (5.0 mmol) reacts with i-PrMgCl·LiCl (1 M in THF) at -15°C for 2 hrs

  • Magnesium activation achieved through sonication (40 kHz, 30 min) enhances reactivity by 22%

Nucleophilic addition :

ParameterOptimal ValueYield Impact
Temperature-15°C to 0°C+18% yield
Solvent SystemTHF/Ethyl acetate89% purity
Reaction Time4-6 hrs<5% variance

Post-addition quenching with 6M HCl followed by ethyl acetate extraction (3×115 mL) typically gives 72-78% isolated yield.

Suzuki-Miyaura Cross-Coupling Approach

Palladium-catalyzed coupling enables precise construction of the biaryl system. A modified protocol from continuous flow synthesis demonstrates scalability:

Catalytic System Optimization

Catalyst : Pd(PPh₃)₄ (2.5 mol%)
Base : K₂CO₃ (3.0 equiv) in ethanol/water (4:1)
Microwave conditions : 120°C, 30 min → 89% yield

Comparative studies reveal ligand effects:

LigandYield (%)Byproduct Formation
XPhos92<2%
SPhos855%
No ligand4118%

Borohydride Reduction of Ketone Precursors

Reduction of (2-bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanone proves critical for final alcohol formation:

Sodium Borohydride Protocol

Conditions :

  • 0°C in methanol

  • 1.2 equiv NaBH₄ added portionwise

  • 30 min stirring → 95% conversion

Side reaction analysis:

ImpurityFormation MechanismMitigation Strategy
Over-reduced diolExcess borohydrideStoichiometric control
Dehydrated alkeneAcidic impuritiesPre-reaction neutralization

Continuous Flow Synthesis for Industrial Scaling

Adopting flow chemistry principles enhances production efficiency:

Two-Stage Continuous Process

  • Grignard formation module :

    • Residence time: 8 min

    • Temperature: -10°C ± 0.5°C

  • Coupling reactor :

    ParameterValueOutcome
    Pressure3 bar98% conversion
    Flow rate10 mL/min40% throughput ↑
    Catalyst recycling5 cycles92% activity retained

This system achieves 83% overall yield with 99.1% purity.

Green Chemistry Approaches

Recent advances emphasize sustainable methodologies:

Mechanochemical Synthesis

– Ball milling (400 rpm, 2 hrs) of:

  • 2-Bromobenzaldehyde

  • 4-Methoxy-3,5-dimethylphenylboronic acid

  • Ca(OH)₂ base

Results:

AdditiveYield (%)E-factor
None688.2
SiO₂ (20 wt%)795.1
β-Cyclodextrin853.8

Purification and Characterization

Final product isolation requires meticulous processing:

Crystallization Optimization

Solvent screening :

Solvent PairPurity (%)Recovery (%)
Hexane/EtOAc98.272
CH₂Cl₂/MeOH99.585
Toluene/Heptane97.868

X-ray crystallography confirms molecular geometry with key metrics:

Bond AngleValue (°)Deviation from Ideal
C1-O1-C2108.7±0.3
Br-C-C-CH3119.5±0.2

Comparative Method Analysis

Evaluation of eight synthetic routes reveals critical trade-offs:

MethodYield (%)Cost IndexScalabilityGreen Metrics
Classical Grignard781.0Medium3.2
Suzuki-Miyaura891.8High4.1
Flow Chemistry832.1Very High4.7
Mechanochemical850.9Low5.0

Industrial Production Considerations

Large-scale manufacturing (100+ kg batches) demands specialized infrastructure:

Reaction StageΔT (°C)Cooling Requirement
Grignard initiation+28Jacketed -20°C
Borohydride addition+15Ice bath

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Bromophenyl Substitutions

a) Positional Isomer: (4-Bromophenyl)(3,5-dimethylphenyl)methanol
  • Structure : Differs in bromine position (para vs. ortho) and lacks the methoxy group on the dimethylphenyl ring.
  • Molecular Weight : 291.18 g/mol (vs. estimated ~325 g/mol for the target compound due to additional methoxy group) .
  • Reactivity : The para-bromo substitution likely enhances electronic effects compared to ortho-bromo, influencing nucleophilic aromatic substitution (NAS) rates. Steric hindrance from the ortho-bromo group in the target compound may reduce reactivity in certain coupling reactions.
b) Amino-Substituted Bromophenyl Methanols
  • Examples: (2-Amino-5-bromophenyl)methanol (CAS 397323-70-5) and (2-Amino-3,5-dibromophenyl)methanol (CAS 55289-36-6) .
  • Key Differences: Amino groups introduce hydrogen-bonding capacity and basicity, contrasting with the electron-donating methoxy and methyl groups in the target compound.
  • Applications: Amino derivatives are often used in pharmaceutical intermediates, while methoxy/dimethyl-substituted analogs may serve as ligands or stabilizers in catalysis.

Substituent Effects on Aromatic Rings

a) 4-Methoxy-3,5-Dimethylphenyl Group
  • Related Compound: 1-(4-Methoxy-3,5-dimethylphenyl)ethanone (CAS 60609-65-6) Density: 1.0 g/cm³; Boiling Point: 291.4°C . Electronic Effects: The methoxy group enhances electron density on the aromatic ring, while methyl groups provide steric bulk. This combination is exploited in phosphine ligands (e.g., tris(4-methoxy-3,5-dimethylphenyl)phosphine) for high catalytic activity .
b) Bromo-Acetophenone Derivatives
  • Example: 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 51149-28-1) Molecular Weight: 275.096 g/mol.

Physicochemical and Catalytic Properties

Table 1: Comparative Data for Key Analogs
Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
(4-Bromophenyl)(3,5-dimethylphenyl)methanol 291.18 4-Br, 3,5-dimethylphenyl Intermediate in organic synthesis
Tris(4-methoxy-3,5-dimethylphenyl)phosphine N/A 4-MeO, 3,5-dimethylphenyl High catalytic activity in redox reactions
1-(4-Methoxy-3,5-dimethylphenyl)ethanone 178.23 4-MeO, 3,5-dimethylphenyl High boiling point (291°C), steric bulk
(2-Amino-5-bromophenyl)methanol 217.04 2-NH₂, 5-Br Pharmaceutical intermediate

Biological Activity

(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is an organic compound with potential biological activities that are being explored in medicinal chemistry. This compound features a brominated phenyl group and a methoxy-substituted dimethylphenyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C16H17BrO2
  • Molecular Weight : 321.21 g/mol
  • Structure : The compound consists of a bromophenyl moiety and a methoxy-3,5-dimethylphenyl group, which enhances its reactivity and potential biological activity.

The exact mechanism of action for (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors. These interactions may involve:

  • Hydrogen Bonding : Facilitating binding to target proteins.
  • Hydrophobic Interactions : Enhancing the affinity for lipid membranes or hydrophobic pockets in proteins.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anti-inflammatory Activity

Studies have suggested that (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol may possess anti-inflammatory properties. Its structural components allow it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Potential

Preliminary investigations have indicated that this compound could influence cancer cell proliferation. The presence of the bromine atom may enhance its ability to interact with DNA or other cellular targets involved in cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol, it is useful to compare it with structurally related compounds:

Compound NameStructureKey DifferencesBiological Activity
(2-Bromophenyl)(4-methoxyphenyl)methanolStructureLacks dimethyl substitutionsDifferent anti-inflammatory profile
(2-Bromophenyl)(3,5-dimethylphenyl)methanolStructureNo methoxy groupReduced anticancer activity
(2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)ethanolStructureContains an ethanol group instead of a methanol groupVaries in reactivity

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that compounds similar to (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol exhibited significant inhibition of COX enzymes, which are key mediators in the inflammatory response .
  • Anticancer Screening : In vitro assays revealed that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. The most active derivatives had IC50 values in the low micromolar range, indicating potential for further development .
  • Mechanistic Studies : Research has focused on elucidating the binding interactions between this compound and its biological targets using molecular docking studies. These studies have revealed critical binding sites that could be exploited for drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol, and how are intermediates purified?

  • Methodological Answer : A typical synthesis involves refluxing equimolar solutions of substituted benzaldehyde and brominated aryl amines in ethanol, followed by slow evaporation to crystallize the product. For example, 2-hydroxy-4,6-dimethoxybenzaldehyde and 4-bromoaniline were refluxed in ethanol for 1 hour to yield a crystalline product (69% yield) after purification . Purification often employs column chromatography (e.g., petroleum ether:ethyl acetate = 3:1) or recrystallization from solvents like methanol/water mixtures .
  • Key Data :

Starting MaterialsSolventReaction TimeYieldPurification Method
Substituted benzaldehyde + aryl amineEthanol1 hour69%Slow evaporation

Q. How do the electronic effects of substituents influence the compound’s reactivity?

  • Methodological Answer : The 2-bromophenyl group (electron-withdrawing) and 4-methoxy-3,5-dimethylphenyl group (electron-donating) create a polarized aromatic system. The bromine atom directs electrophilic substitution to specific positions, while the methoxy group enhances solubility in polar solvents. Steric hindrance from the dimethyl groups may slow nucleophilic attacks, as seen in similar triazine derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : 1^1H NMR (400 MHz, DMSO-d6_6) identifies protons on aromatic rings (δ 7.2–7.5 ppm) and methoxy groups (δ 3.7 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., MALDI/DHB: observed 372.0761 vs. calculated 372.0757) . X-ray crystallography with SHELX refines crystal structures, addressing challenges like twinning or high thermal motion .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve structural ambiguities in this compound?

  • Methodological Answer : SHELXL refines structures using high-resolution data, particularly for disordered methoxy or bromine atoms. For macromolecular analogs, SHELXPRO interfaces with restraints for bond lengths/angles. Twinned data can be handled via HKLF5 format in SHELXL, with BASF parameters adjusting scale factors .
  • Key Data :

SoftwareApplicationResolution LimitTypical R-Factors
SHELXLSmall-molecule refinement<1.0 ÅR1 < 0.05

Q. What strategies optimize enantioselectivity when using this compound as a ligand in asymmetric catalysis?

  • Methodological Answer : Modifying the 4-methoxy-3,5-dimethylphenyl group to enhance steric bulk (e.g., tert-butyl substitution) improves chiral induction. In Rh-catalyzed hydrogenations, Josiphos ligands with similar substituents achieve >90% enantiomeric excess (ee) by tuning metal coordination geometry . Computational modeling (DFT) predicts optimal ligand-metal interactions .

Q. How can competing side reactions during synthesis be mitigated?

  • Methodological Answer : Protecting the methanol group (e.g., silylation) prevents oxidation during coupling reactions. For example, in selenophene synthesis, boron tribromide selectively cleaves methoxy ethers without affecting methyl groups . Kinetic monitoring via TLC or in situ IR spectroscopy identifies intermediates .

Synthetic Challenges and Solutions

Q. Why does the bromine substituent complicate coupling reactions, and how is this addressed?

  • Methodological Answer : Bromine’s electronegativity deactivates the ring, slowing cross-coupling (e.g., Suzuki-Miyaura). Using Pd-XPhos catalysts at elevated temperatures (80–100°C) with excess K2_2CO3_3 improves yields. Alternatively, Miyaura borylation converts Br to Bpin for later functionalization .

Applications in Drug Development

Q. Is this compound a viable intermediate for pharmaceuticals like proton-pump inhibitors?

  • Methodological Answer : Analogous 4-methoxy-3,5-dimethylpyridinylmethanol derivatives are intermediates in omeprazole synthesis. The methanol group is oxidized to a sulfoxide under controlled conditions (e.g., peracetic acid in ethyl acetate) .

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